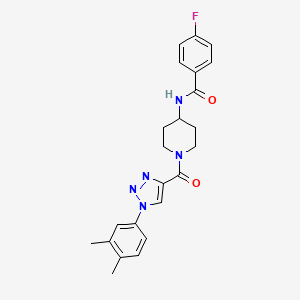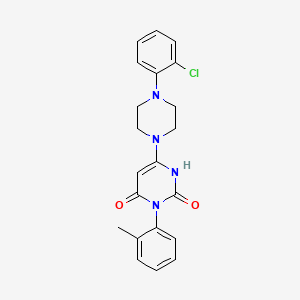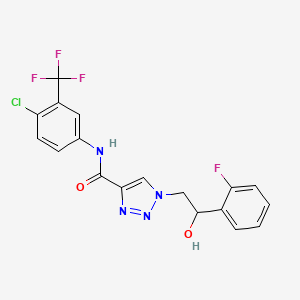
N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxamide group (-CONH2), a common functional group in many drugs . The molecule also has a trifluoromethyl group (-CF3), which is often used in pharmaceuticals to improve stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper . The triazole ring could be formed using a click reaction, a common method for synthesizing triazoles .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nature of the trifluoromethyl group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amine group in the carboxamide could be protonated or deprotonated under acidic or basic conditions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has been conducted on the synthesis, spectroscopic properties, and antipathogenic activity of thiourea derivatives, including those with fluorine, bromide, or chlorine atoms, demonstrating potential for development as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
- Studies on the synthesis and crystal structure of similar compounds have shown distinct inhibitory capacities against cancer cell lines, suggesting their use in antitumor activity research (X. Ji et al., 2018).
Biological Activity and Pharmacological Potential
- Investigations into the biological activity of derivatives have highlighted their effectiveness in inhibiting the proliferation of cancer cell lines, indicating their relevance in cancer research (Jiu-Fu Lu et al., 2017).
- Certain derivatives have been synthesized and characterized as potential antimicrobial agents against methicillin-resistant Staphylococcus aureus isolates, showcasing their application in antimicrobial resistance studies (A. Bąk et al., 2020).
Structural Analysis and Interaction Studies
- The crystal structures of some derivatives have been determined, providing insights into their molecular interactions and stability, which are critical for designing more effective drugs (Guang-xiang Zhong et al., 2010).
- Research on the inhibition of human leukocyte elastase by functionalized derivatives has been conducted, revealing their potential as inhibitors in treating various conditions (C. Doucet et al., 1997).
Antitubercular and Antibacterial Activities
- A series of novel carboxamide derivatives has been synthesized and screened for antitubercular and antibacterial activities, with some showing more potency than reference drugs, emphasizing their significance in addressing tuberculosis and bacterial infections (S. Bodige et al., 2020).
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N4O2/c19-13-6-5-10(7-12(13)18(21,22)23)24-17(29)15-8-27(26-25-15)9-16(28)11-3-1-2-4-14(11)20/h1-8,16,28H,9H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFIGUOFPZBCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


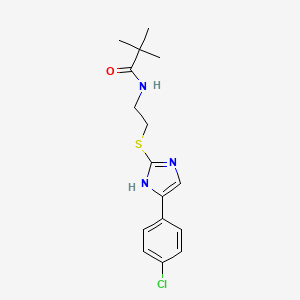
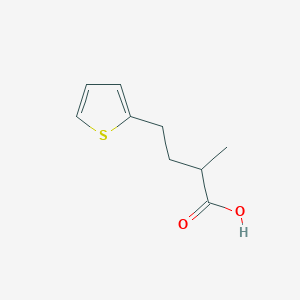
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)
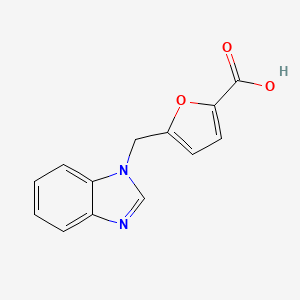
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)
